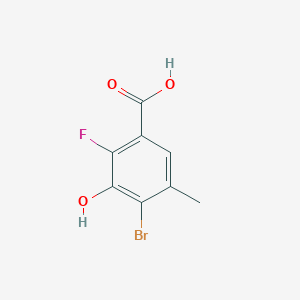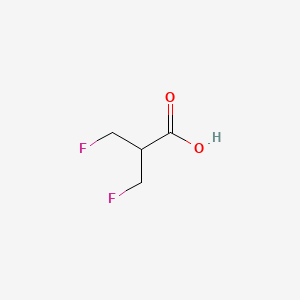
3-Fluoro-2-(fluoromethyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-2-(fluoromethyl)propanoic acid: is an organic compound with the molecular formula C4H6F2O2. It is a fluorinated carboxylic acid, characterized by the presence of two fluorine atoms attached to the carbon chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(fluoromethyl)propanoic acid typically involves the fluorination of appropriate precursors. One common method is the fluorination of 2-(fluoromethyl)propanoic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile, under controlled temperature and pressure conditions to ensure selective fluorination .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced fluorinating agents and catalysts can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-2-(fluoromethyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding fluorinated ketones or aldehydes.
Reduction: The compound can be reduced to form fluorinated alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Fluorinated ketones or aldehydes.
Reduction: Fluorinated alcohols or hydrocarbons.
Substitution: Compounds with substituted functional groups, such as hydroxyl or amino derivatives.
Aplicaciones Científicas De Investigación
3-Fluoro-2-(fluoromethyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a metabolic tracer in biochemical studies.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-2-(fluoromethyl)propanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, leading to altered biochemical pathways. This can result in various biological effects, depending on the specific target and context .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoropropanoic acid
- 3-Chloro-2-fluoropropanoic acid
- 2-(Fluoromethyl)propanoic acid
Comparison
Compared to similar compounds, 3-Fluoro-2-(fluoromethyl)propanoic acid is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The dual fluorination can enhance its stability and resistance to metabolic degradation, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C4H6F2O2 |
|---|---|
Peso molecular |
124.09 g/mol |
Nombre IUPAC |
3-fluoro-2-(fluoromethyl)propanoic acid |
InChI |
InChI=1S/C4H6F2O2/c5-1-3(2-6)4(7)8/h3H,1-2H2,(H,7,8) |
Clave InChI |
LNKIVDYWQNKCIV-UHFFFAOYSA-N |
SMILES canónico |
C(C(CF)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B14030629.png)
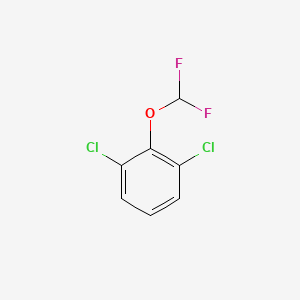
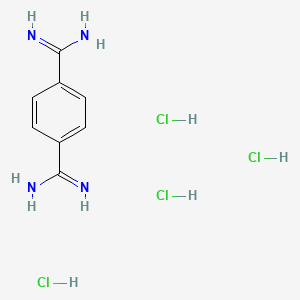



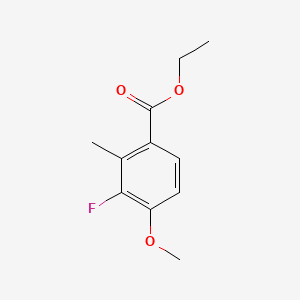
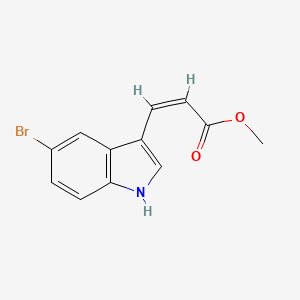

![5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B14030653.png)



